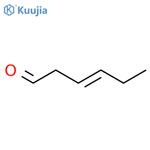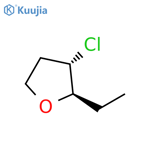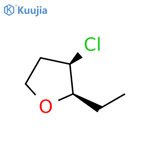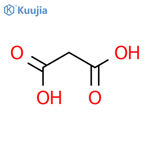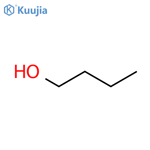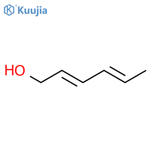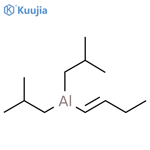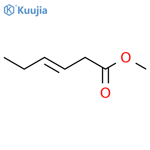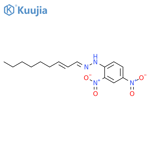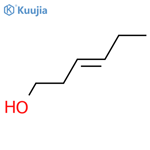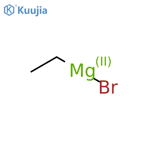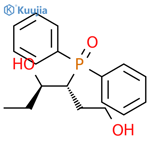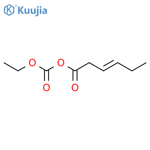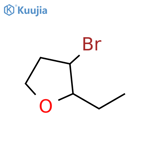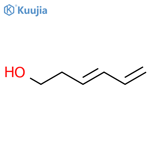- Synthesis method of leaf alcohol from piperylene, China, , ,
Cas no 928-97-2 ((3E)-hex-3-en-1-ol)
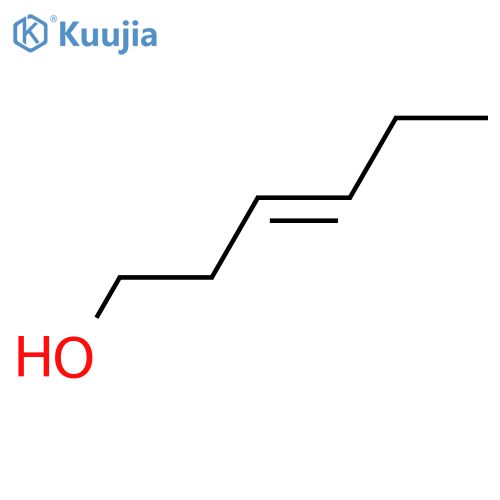
(3E)-hex-3-en-1-ol structure
商品名:(3E)-hex-3-en-1-ol
(3E)-hex-3-en-1-ol 化学的及び物理的性質
名前と識別子
-
- trans-hex-3-en-1-ol
- trans-3-Hexen-1-ol
- (3E)-Hex-3-en-1-ol
- (3E)-3-HEXEN-1-OL
- 3-HEXEN-1-OL
- E-3-HEXEN-1-OL
- T3 HEXENOL
- TRANS-3-HEXENOL
- 3-Hexen-1-ol,(E)- (8CI)
- 3-Hexen-1-ol, trans- (7CI)
- (3E)-Hexenol
- (E)-3-Hexen-1-ol
- (E)-3-Hexenol
- (3E)-3-Hexen-1-ol (ACI)
- 3-Hexen-1-ol, (E)- (8CI)
- trans-1-Hydroxy-3-hexene
- (3E)-hex-3-en-1-ol
-
- MDL: MFCD00002960
- インチ: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+
- InChIKey: UFLHIIWVXFIJGU-ONEGZZNKSA-N
- ほほえんだ: C(/CCO)=C\CC
- BRN: 1719713
計算された属性
- せいみつぶんしりょう: 100.08900
- どういたいしつりょう: 100.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 48.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 色と性状: 無色の液体、緑色の香りがします
- 密度みつど: 0.817 g/mL at 25 °C(lit.)
- ゆうかいてん: 99 ºC
- ふってん: 61-62 °C/12 mmHg(lit.)
- フラッシュポイント: 華氏温度:138.2°f
摂氏度:59°c - 屈折率: n20/D 1.439(lit.)
- ようかいど: 微溶性(14 g/l)(25ºC)、
- すいようせい: Slightly soluble in water.
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
- PSA: 20.23000
- LogP: 1.33500
- マーカー: 14,4700
- FEMA: 4356 | TRANS-3-HEXENOL
- ようかいせい: 水、エタノール、プロピレングリコール、エーテルに微溶解し、油と混和する
(3E)-hex-3-en-1-ol セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H226,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: S26
-
危険物標識:

- リスク用語:R10
- 包装等級:III
- 危険レベル:3
- TSCA:Yes
- 包装グループ:III
(3E)-hex-3-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39013-10.0g |
hex-3-en-1-ol, Mixture of isomers |
928-97-2 | 10.0g |
$339.0 | 2023-02-10 | ||
| TRC | H185260-2.5g |
trans-3-Hexen-1-ol |
928-97-2 | 2.5g |
$ 98.00 | 2023-09-07 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10541-25g |
trans-3-Hexen-1-ol, 97% |
928-97-2 | 97% | 25g |
¥2460.00 | 2023-02-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H112690-25g |
(3E)-hex-3-en-1-ol |
928-97-2 | 97% | 25g |
¥1879.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011893-5g |
(3E)-hex-3-en-1-ol |
928-97-2 | 97% | 5g |
¥450 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011893-1g |
(3E)-hex-3-en-1-ol |
928-97-2 | 97% | 1g |
¥174 | 2024-05-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12310-5g |
(E)-Hex-3-en-1-ol |
928-97-2 | 97% | 5g |
¥718.0 | 2023-09-06 | |
| eNovation Chemicals LLC | D628428-5g |
trans-3-Hexen-1-ol |
928-97-2 | 97% | 5g |
$308 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10541-5g |
trans-3-Hexen-1-ol, 97% |
928-97-2 | 97% | 5g |
¥643.00 | 2023-02-09 | |
| Life Chemicals | F0001-2233-5g |
(3E)-hex-3-en-1-ol |
928-97-2 | 95%+ | 5g |
$60.0 | 2023-09-07 |
(3E)-hex-3-en-1-ol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Alumina , Iron , Ruthenium Solvents: Ethanol ; 2 MPa, rt → 120 °C; 4 h, 120 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
リファレンス
- Ring scission of cyclic β-halo ethers with samarium diiodide: a synthesis of (E)- and (Z)-enynols, Tetrahedron Letters, 1988, 29(49), 6517-20
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 30 min, 0 °C; 12 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Pd-catalyzed γ-arylation of γ,δ-unsaturated O-carbamates via an unusual haptotropic rearrangement, Chemical Science, 2019, 10(8), 2331-2335
合成方法 4
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 2 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; 45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ; 6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Solvents: Dichloromethane ; 45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ; 6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ; 0 °C
リファレンス
- Tandem IBX-Promoted Primary Alcohol Oxidation/Opening of Intermediate β,γ-Diolcarbonate Aldehydes to (E)-γ-Hydroxy-α,β-enals, Chemistry - An Asian Journal, 2019, 14(13), 2278-2290
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis(1,1-dimet… , 2374202-84-1 Solvents: Water-d2 ; 2 min, rt; 12 h, rt
リファレンス
- A Supramolecular Strategy for Selective Catalytic Hydrogenation Independent of Remote Chain Length, Journal of the American Chemical Society, 2019, 141(30), 11806-11810
合成方法 6
はんのうじょうけん
1.1 Reagents: Methyllithium
1.2 -
1.2 -
リファレンス
- Ethylene oxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2
合成方法 7
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 10 min, 0 °C; 0 °C → rt; 2.5 h, rt
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Catalytic Regio- and Enantioselective Oxytrifluoromethylthiolation of Aliphatic Internal Alkenes by Neighboring Group Assistance, Organic Letters, 2018, 20(20), 6384-6388
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Octane
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ; 15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ; 15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
リファレンス
- Syntheses using alkyne-derived alkenyl- and alkynylaluminum compounds, Organic Reactions (Hoboken, 1984, 32,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) , Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile , Water ; 10 h, 32 °C
リファレンス
- Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity, Japan, , ,
合成方法 11
はんのうじょうけん
リファレンス
- Interaction of 2,3-dibromotetrahydrofuran with ethylmagnesium bromide, Metalloorganicheskaya Khimiya, 1991, 4(6), 1257-61
合成方法 12
はんのうじょうけん
1.1 Reagents: Zinc chloride , Poly(methylhydrosiloxane) , Sodium borohydride Solvents: Diisopropyl ether
リファレンス
- Preparation of alcohols using hydride reduction, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 0 °C
リファレンス
- Synthesis of bicyclic tetrahydrofurans from linear precursors using manganese(III) acetate, Organic & Biomolecular Chemistry, 2015, 13(35), 9190-9193
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
リファレンス
- Acyl transfer reactions with phosphine oxides: synthesis of E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketones, Journal of the Chemical Society, 1988, (11), 2971-8
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
- Insect sex pheromones. Stereospecific syntheses of few lepidoptera pheromones containing (E)-alkene moiety, Journal of the Indian Chemical Society, 1989, 66(4), 233-5
合成方法 16
はんのうじょうけん
リファレンス
- Cleavage of 2-ethyl-3-bromotetrahydrofuran by magnesium, Izvestiya Vysshikh Uchebnykh Zavedenii, 1992, 35(9), 110-12
合成方法 17
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether
リファレンス
- Ring scission reaction of 2-alkyl-3-chlorotetrahydrofurans by magnesium, Youji Huaxue, 1987, (4), 291-3
合成方法 18
はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , Hexamethylphosphoramide
リファレンス
- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, 46,
合成方法 19
はんのうじょうけん
1.1 Reagents: Methyldiethoxysilane Catalysts: Sodium triethylborohydride , (SP-5-13)-Dichloro[N,N′-[(2,6-pyridinediyl-κN)diethylidyne]bis[2,6-bis(1-methyle… Solvents: Toluene ; -78 °C; 1 h, 40 °C
リファレンス
- Selective Cobalt-Catalyzed Reduction of Terminal Alkenes and Alkynes Using (EtO)2Si(Me)H as a Stoichiometric Reductant, ACS Catalysis, 2016, 6(9), 6318-6323
合成方法 20
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water
リファレンス
- Transition metal promoted alkylations of alkynols, Journal of Organometallic Chemistry, 1976, 107(1),
(3E)-hex-3-en-1-ol Raw materials
- 3-Hexenoic acid, methyl ester
- (E)-hex-3-enal
- 1,4-Hexanediol, 3-(diphenylphosphinyl)-, (R*,R*)-
- 2-NONENAL, (2,4-DINITROPHENYL)HYDRAZONE
- Furan, 3-chloro-2-ethyltetrahydro-, trans- (9CI)
- 3-Hexenoic acid, anhydride with ethyl hydrogen carbonate, (E)- (9CI)
- propanedioic acid
- (E)-3-Hexenoic Acid
- Ethylmagnesium Bromide (3M in Et2O)
- Aluminum, 1-butenylbis(2-methylpropyl)-, (E)- (9CI)
- Ethylene Oxide
- (3E)-hex-3-en-1-ol
- 1-Butanol
- 2,4-Hexadien-1-ol, (2E, 4E)
- 3,5-Hexadien-1-ol, (3E)-
- Furan, 3-chloro-2-ethyltetrahydro-, cis-
- 2,3-dibromotetrahydrofuran
- Furan, 3-bromo-2-ethyltetrahydro-
(3E)-hex-3-en-1-ol Preparation Products
(3E)-hex-3-en-1-ol サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:928-97-2)TRANS-3-HEXEN-1-OL
注文番号:sfd22731
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
(3E)-hex-3-en-1-ol 関連文献
-
Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164
-
Marcus Olofsson,Birgitta Ek-Olausson,Evert Ljungstr?m,Sarka Langer J. Environ. Monit. 2003 5 963
-
Xiaoxiao Lin,Qiao Ma,Chengqiang Yang,Xiaofeng Tang,Weixiong Zhao,Changjin Hu,Xuejun Gu,Bo Fang,Yanbo Gai,Weijun Zhang RSC Adv. 2016 6 83573
-
4. Systematically quantitative proteomics and metabolite profiles offer insight into fruit ripening behavior in Fragaria × ananassaLi Li,Qiong Wu,Youyong Wang,Morteza Soleimani Aghdam,Zhaojun Ban,Xiaochen Zhang,Hongyan Lu,Dong Li,Jiawei Yan,Jarukitt Limwachiranon,Zisheng Luo RSC Adv. 2019 9 14093
-
M. E. Davis,M. K. Gilles,A. R. Ravishankara,James B. Burkholder Phys. Chem. Chem. Phys. 2007 9 2240
928-97-2 ((3E)-hex-3-en-1-ol) 関連製品
- 56805-23-3(3,6-Nonadien-1-ol,(3E,6Z)-)
- 764-38-5(3-Penten-1-ol, (3Z)-)
- 1708-81-2((Z)-hept-3-en-1-ol)
- 76649-25-7(3,6-Nonadien-1-ol)
- 764-37-4((E)-3-Penten-1-ol)
- 53046-97-2(3,6-Nonadien-1-ol,(3Z,6Z)-)
- 928-96-1(cis-3-Hexen-1-ol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:928-97-2)反-3-己烯-1-醇

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:928-97-2)(3E)-hex-3-en-1-ol

清らかである:99%
はかる:25g
価格 ($):157.0
